Ethyl alpha-bromophenylacetate

Overview

Description

Mechanism of Action

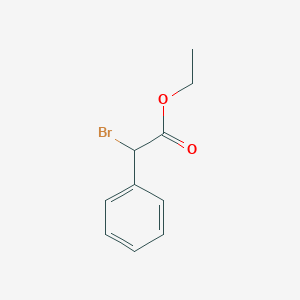

Ethyl alpha-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate or ethyl bromophenylacetate, is a chemical compound with the molecular formula C10H11BrO2 . This compound plays a significant role in various biochemical processes.

Target of Action

It is known to be used in the synthesis of α-ethoxycarbonyl-n,α-diphenylnitrone .

Mode of Action

This compound acts as an initiator in the polymerization of certain compounds. Specifically, it has been used in the polymerization of dimethyl (methacryloyloxymethyl) phosphonate, methyl methacrylate (MMA), and trimethylolpropane triacrylate (TMPTA) .

Pharmacokinetics

Its molecular weight of 24310 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the initiation of polymerization reactions, leading to the formation of specific polymers . The exact molecular and cellular effects would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 89-92 °C at 0.9 mmHg, and it has a density of 1.389 g/mL at 25 °C . These properties suggest that temperature and pressure could significantly impact its stability and reactivity.

Biochemical Analysis

Biochemical Properties

It is known to be used as an initiator for the polymerization of compounds such as dimethyl (methacryloyloxymethyl) phosphonate and methyl methacrylate (MMA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

The molecular mechanism of Ethyl alpha-bromophenylacetate is not well-defined. It is known to act as an initiator for the polymerization of certain compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl alpha-bromophenylacetate can be synthesized through the bromination of ethyl phenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the phenylacetic acid ester .

Industrial Production Methods

In industrial settings, the production of ethyl bromophenylacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-bromophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in ethyl bromophenylacetate can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The compound can be reduced to ethyl phenylacetate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: This compound can be oxidized to ethyl phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the nucleophile added in excess.

Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

Oxidation Reactions: Performed in acidic or basic aqueous solutions, depending on the oxidizing agent used.

Major Products Formed

Substitution Reactions: Products include ethyl phenylacetate derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is ethyl phenylacetate.

Oxidation Reactions: The primary product is ethyl phenylacetic acid.

Scientific Research Applications

Ethyl alpha-bromophenylacetate has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: Acts as an initiator for the polymerization of monomers such as methyl methacrylate (MMA) and trimethylolpropane triacrylate (TMPTA).

Material Science: Utilized in the preparation of advanced materials with specific properties for industrial applications.

Comparison with Similar Compounds

Ethyl alpha-bromophenylacetate can be compared with other similar compounds such as:

Methyl bromophenylacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl chlorophenylacetate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

Ethyl iodophenylacetate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

This compound is unique due to its specific reactivity and applications in polymer chemistry and organic synthesis, making it a valuable compound in various scientific and industrial fields .

Biological Activity

Ethyl alpha-bromophenylacetate (EBPA), with the molecular formula C10H11BrO2, is a compound that has garnered attention for its diverse applications in organic synthesis and polymer chemistry. Its biological activity, while primarily linked to its role as a chemical initiator, also includes implications in various biochemical processes. This article delves into the biological activity of EBPA, summarizing its mechanisms of action, applications, and relevant research findings.

EBPA functions primarily as an initiator in polymerization reactions . It is particularly effective in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and other light-induced polymerization methods. The compound generates radicals that facilitate the growth of polymer chains, making it a crucial component in the synthesis of various polymers.

Key Properties

- Molecular Weight : 243.10 g/mol

- Boiling Point : 89-92 °C at 0.9 mmHg

- Density : 1.389 g/mL at 25 °C

Applications in Polymer Chemistry

EBPA is widely utilized in the synthesis of various polymers, including:

- Methyl Methacrylate (MMA) : EBPA serves as an initiator for MMA polymerization, leading to the formation of poly(methyl methacrylate), a widely used thermoplastic.

- Dimethyl (Methacryloyloxymethyl) Phosphonate : Its application extends to the polymerization of phosphonates, which are important in materials science.

- Trimethylolpropane Triacrylate (TMPTA) : Used in producing cross-linked polymers for coatings and adhesives.

Substitution Reactions

EBPA can undergo substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide or amines. This property allows it to act as an alkylating agent in various organic reactions.

Reduction and Oxidation Reactions

- Reduction : Can be reduced to ethyl phenylacetate using reducing agents like lithium aluminum hydride.

- Oxidation : It can be oxidized to form ethyl phenylacetic acid using oxidizing agents such as potassium permanganate.

Case Study 1: Polymerization Kinetics

A study investigated the kinetics of polymerization using EBPA as an initiator under varying light conditions. The results indicated that EBPA exhibited high initiator efficiency, leading to controlled polymer growth with minimal side reactions. The study highlighted the importance of light intensity and wavelength in optimizing polymer yields.

Case Study 2: Environmental Impact on Efficacy

Research has shown that environmental factors such as solvent choice and temperature significantly affect the efficacy of EBPA in polymerization reactions. For instance, using different solvents influenced the rate of radical generation and subsequent polymer chain growth.

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | C10H11BrO2 | Contains bromine; used as a radical initiator |

| Methyl bromophenylacetate | C10H11BrO2 (methyl ester) | Methyl group instead of ethyl; different reactivity |

| Ethyl chlorophenylacetate | C10H11ClO2 | Contains chlorine; less reactive than bromine |

| Ethyl iodophenylacetate | C10H11IO2 | Iodine is larger and more reactive than bromine |

Properties

IUPAC Name |

ethyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041951 | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-19-1, 2216-90-2 | |

| Record name | Ethyl α-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1)-bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of ethyl 2-bromo-2-phenylacetate in Atom Transfer Radical Polymerization (ATRP)?

A1: Ethyl 2-bromo-2-phenylacetate serves as an efficient initiator in AGET ATRP. [, , , ] In this controlled radical polymerization technique, the compound participates in a redox reaction with a transition metal catalyst, typically an iron complex. This interaction generates radicals from the initiator, enabling the controlled growth of polymer chains. []

Q2: How does the choice of solvent affect AGET ATRP using ethyl 2-bromo-2-phenylacetate?

A2: Research shows that polar solvents, including amide-containing solvents [] and crown ethers [], can significantly impact the AGET ATRP process. These polar solvents act as both the reaction medium and ligands for the iron catalyst. The choice of specific polar solvent influences the catalytic activity and polymerization rate. For instance, N-methylformamide, tetramethyl urea, and 2-pyrrolidone demonstrated good control and "living" polymerization characteristics. []

Q3: Can you provide some examples of polymers successfully synthesized using ethyl 2-bromo-2-phenylacetate as an initiator in AGET ATRP?

A3: Studies have demonstrated the successful synthesis of various polymers using ethyl 2-bromo-2-phenylacetate. These include:

- Poly(methyl methacrylate) (PMMA) [, , , ]

- Polystyrene (PSt) []

- Polyacrylonitrile (PAN) []

- Poly(tert-butyl acrylate) (PtBA) []

Q4: How does the structure of ethyl 2-bromo-2-phenylacetate contribute to its function as an ATRP initiator?

A4: The presence of the bromine atom on the alpha carbon of the ester group is crucial. This bromine atom is relatively labile due to the adjacent carbonyl group and the phenyl ring. This labile bond allows for the homolytic cleavage of the C-Br bond, generating the initiating radical necessary for the polymerization process.

Q5: Are there any limitations or challenges associated with using ethyl 2-bromo-2-phenylacetate in ATRP?

A5: While ethyl 2-bromo-2-phenylacetate is an effective initiator for AGET ATRP, there are some potential challenges:

- Control over molecular weight: The presence of elemental silver, often used as a reducing agent in AGET ATRP, can lead to deviations in the expected molecular weights of the synthesized polymers. [] This effect suggests that silver may act as an additional activator in the reaction, requiring careful control of its concentration.

- Temperature sensitivity: The polymerization process can be sensitive to temperature variations, requiring optimization for specific monomers and desired polymer properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.